2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aromatic acid chlorides with amines . For instance, the novel N-(3,5-Bis(trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .
Scientific Research Applications
Synthesis and Biological Activity
A study by Krátký et al. (2020) described the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors. These compounds showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting better inhibitory effects than the clinically used drug rivastigmine. The same compounds were evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria, showing mild activity. The study emphasizes the role of alkyl chain length in optimizing inhibitory activity against these enzymes and microbes (Krátký et al., 2020).
Antiviral Applications
Another investigation by Hebishy et al. (2020) explored a new synthesis route for benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus (H5N1) activity. This study highlights the potential of benzamide derivatives in developing antiviral agents, especially against avian influenza, pointing to the broad spectrum of biological applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).
Fluorinated Heterocyclic Compounds
Research by Buscemi et al. (2005) focused on fluorinated heterocyclic compounds, including those derived from reactions involving benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine. This study showcased the synthetic flexibility of benzoyl hydrazine derivatives, leading to the formation of fluorinated heterocycles with potential pharmacological applications (Buscemi et al., 2005).
Antimicrobial and Antitumor Agents
Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, exploring their reactivity and antimicrobial properties. This research adds to the growing body of evidence supporting the use of benzoyl hydrazine derivatives in developing new antimicrobial and potentially antitumor agents (Elgemeie et al., 2017).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with target proteins .
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of a trifluoromethyl group can influence these properties, potentially enhancing the bioavailability of the compound .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Properties
IUPAC Name |
1-benzamido-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)11-7-4-8-12(9-11)19-14(23)21-20-13(22)10-5-2-1-3-6-10/h1-9H,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCHUWJMIWIGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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